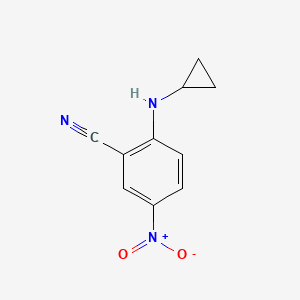

![molecular formula C16H12Cl2N4O B2784890 6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide CAS No. 1192974-02-9](/img/structure/B2784890.png)

6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

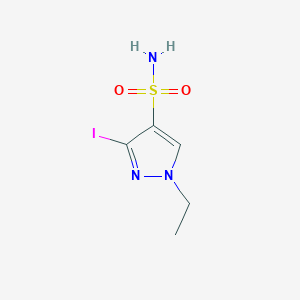

This compound is a derivative of pyrazole and pyridine, containing two chlorine atoms, one on the pyrazole ring and the other on the phenyl ring . It has an empirical formula of C12H8Cl2N2O and a molecular weight of 267.11 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via a carboxamide group. It also has a phenyl ring attached to the pyrazole ring . The presence of nitrogen in the pyrazole and pyridine rings and the chlorine atoms on the pyrazole and phenyl rings are notable features of its structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds such as quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound exhibits structural features that are commonly found in biologically active molecules. It has potential applications in the development of new pharmaceuticals, particularly as a scaffold for creating compounds with anti-tubercular properties . Its pyrazole and pyridine components are often seen in molecules designed to interact with various biological targets.

Agricultural Chemistry

In the realm of agricultural chemistry, such compounds are instrumental in the synthesis of neo-nicotinoid insecticides . These insecticides are crucial for protecting crops from pests without the harmful environmental effects associated with older classes of insecticides.

Material Science

The pyridine moiety within the compound’s structure is significant in material science, especially in the synthesis of polymers and advanced materials that require specific electronic or photonic properties .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be used to create a variety of complex molecules. Its chloro and carboxamide groups make it a versatile reagent for constructing heterocyclic compounds that are prevalent in many organic reactions .

Catalysis

In catalysis, such molecules can serve as ligands for transition metal catalysts that are used in a wide range of chemical transformations, including those that are important for industrial processes .

Biochemistry

In biochemistry, the compound’s ability to bind to certain enzymes or receptors can be harnessed to study biological pathways or to develop enzyme inhibitors that could serve as therapeutic agents .

Environmental Science

This compound, due to its potential activity against Tobacco Mosaic Virus (TMV), could be used in environmental science research to develop treatments for plant diseases that impact agriculture and biodiversity .

Chemical Education

Lastly, in chemical education, compounds like this are used to teach advanced organic chemistry concepts, including molecular design and synthetic strategies, due to their complex structures and the diverse reactions they undergo .

Propiedades

IUPAC Name |

6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c1-10-8-15(20-16(23)11-2-7-14(18)19-9-11)21-22(10)13-5-3-12(17)4-6-13/h2-9H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKYLFZLJGJCIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide](/img/structure/B2784814.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2784821.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)

![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)